molecular formula C11H20N2O B2989529 1-butyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856092-92-6

1-butyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2989529
CAS RN: 1856092-92-6
M. Wt: 196.294
InChI Key: AYPGUJQCMKIVIC-UHFFFAOYSA-N
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Description

1-Butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention from researchers due to its potential applications in scientific research. It is a pyrazole derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
1-Butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to have significant biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have potential neuroprotective effects, which can protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-butyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its ease of synthesis. It can be synthesized through various methods with a high yield. Additionally, it has been found to have significant biochemical and physiological effects, making it a potentially useful compound in scientific research. However, one of the limitations of using 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-butyl-3-(isopropoxymethyl)-1H-pyrazole. One direction is to explore its potential applications in drug discovery and development. It has been shown to have significant biochemical and physiological effects, which can make it a potential candidate for the development of new drugs. Another direction is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields of research. Additionally, future research can focus on improving its solubility in water, which can make it more versatile in lab experiments.
Conclusion:
In conclusion, 1-butyl-3-(isopropoxymethyl)-1H-pyrazole is a pyrazole derivative that has potential applications in scientific research. It can be synthesized through various methods and has been found to have significant biochemical and physiological effects. Its potential applications in drug discovery and development, as well as its mechanism of action and solubility, provide promising future directions for research.

Synthesis Methods

The synthesis of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with isopropyl chloroformate and methanol in the presence of a catalyst such as triethylamine. The reaction results in the formation of 1-butyl-3-(isopropoxymethyl)-1H-pyrazole with a yield of around 70-80%.

Scientific Research Applications

1-Butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science. It has also been used as a building block in the synthesis of various organic compounds with potential applications in drug discovery and development.

properties

IUPAC Name

1-butyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-5-7-13-8-6-11(12-13)9-14-10(2)3/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPGUJQCMKIVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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